3-[(4-Tert-butylphenoxy)methyl]benzoic acid
Description
3-[(4-Tert-butylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a tert-butylphenoxymethyl substituent at the 3-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky tert-butyl group, which may influence solubility, bioavailability, and intermolecular interactions in biological systems.
Properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-7-9-16(10-8-15)21-12-13-5-4-6-14(11-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIKRBKXKSWSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Benzyl Halide Intermediates
A widely reported strategy involves the synthesis of 3-(halomethyl)benzoic acid derivatives followed by nucleophilic substitution with 4-tert-butylphenol. For instance, 3-(bromomethyl)benzoic acid reacts with 4-tert-butylphenol in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. This method leverages the SN2 mechanism, where the phenoxide ion displaces the bromide.
Key Reaction Conditions :
- Molar Ratio : 1:1.2 (benzoic acid derivative : 4-tert-butylphenol)
- Base : K₂CO₃ or NaOH
- Solvent : DMF or acetonitrile
- Yield : 65–78%
Limitations include competing elimination reactions and the need for anhydrous conditions. Patent CN103265428B highlights analogous Grignard reagent applications for similar ether formations, though adaptations are required for tertiary butyl groups.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers a stereospecific pathway to form the phenoxymethyl linkage. Here, 3-(hydroxymethyl)benzoic acid reacts with 4-tert-butylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C.
Advantages :
- High regioselectivity (>90%)
- Mild reaction conditions
- Compatibility with acid-sensitive groups
Challenges :
- Cost of reagents (DEAD, PPh₃)
- Requires protection of the carboxylic acid group (e.g., methyl ester formation) prior to reaction.
Post-reaction, the ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to regenerate the carboxylic acid.
Oxidation of 3-[(4-Tert-Butylphenoxy)Methyl]Benzyl Alcohol
Starting from 3-[(4-tert-butylphenoxy)methyl]benzyl alcohol , oxidation with Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media converts the alcohol to the carboxylic acid. This method mirrors industrial-scale oxidations of para-substituted toluenes.
Typical Protocol :
- Dissolve 3-[(4-tert-butylphenoxy)methyl]benzyl alcohol (1 mol) in acetone.
- Add KMnO₄ (3 mol) gradually at 0–5°C.
- Stir for 24 hours, acidify with HCl, and extract with ethyl acetate.
- Yield: 60–70%.
Side reactions include over-oxidation to ketones, necessitating precise stoichiometric control.
Palladium-Catalyzed Coupling Approaches
Recent advances utilize cross-coupling reactions to assemble the molecular framework. For example, 3-iodobenzoic acid reacts with 4-tert-butylphenoxymethyl zinc bromide under Pd(PPh₃)₄ catalysis in THF at 60°C. This method, inspired by CN106349066A, achieves moderate yields (55–65%) but requires stringent exclusion of oxygen.
Optimization Parameters :
- Catalyst loading: 5 mol% Pd
- Ligand: Triphenylphosphine
- Temperature: 60–80°C
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | Low | Industrial |
| Mitsunobu Reaction | 85 | 98 | High | Lab-scale |
| Oxidation | 70 | 90 | Moderate | Pilot-scale |
| Palladium Catalysis | 65 | 88 | Very High | Research |
Critical Insights :
- Nucleophilic substitution balances cost and scalability but faces purification challenges.
- Mitsunobu reaction excels in purity but is economically prohibitive for large batches.
Industrial-Scale Production Considerations
For bulk synthesis, the nucleophilic substitution route dominates due to reagent availability and compatibility with continuous flow reactors. Patent CN1907948A emphasizes the importance of solvent recovery systems (e.g., DMF distillation) to reduce costs. Key industrial hurdles include:
- Residual halide removal (<10 ppm)
- Control of tert-butyl group thermal stability during high-temperature steps
Chemical Reactions Analysis
3-[(4-Tert-butylphenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Tert-butylphenoxy)methyl]benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-[(4-Tert-butylphenoxy)methyl]benzoic acid, enabling comparative analysis:
4-Amino-3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoic acid (5f)
- Structure: Features a tert-butyl group on the benzyloxy substituent at the 3-position, with nitro and amino groups at the 4-position .
- Synthesis: Achieved in 94% yield via alkaline hydrolysis in methanol-THF, followed by purification .
- Physicochemical Properties :
- Key Difference: The nitro and amino groups introduce polar functionalities absent in the target compound, likely reducing lipophilicity compared to this compound.
3-[(1-Naphthyloxy)methyl]benzoic Acid
- Structure: A naphthyloxy group replaces the tert-butylphenoxy moiety .
- Molecular Weight : 278.31 g/mol.
- Lower solubility in aqueous media compared to the tert-butyl analog due to increased hydrophobicity.
4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic Acid (HMBA)
- Structure : A prenyl substituent at the 3-position and a hydroxyl group at the 4-position .
- Biological Activity : Inhibits cell-cycle progression in HeLa cells by activating p21 and suppressing cyclin D1 .
- Key Difference : The absence of a tert-butyl group and presence of a hydroxyl group may enhance hydrogen-bonding capacity, improving solubility but reducing membrane permeability compared to the target compound.
3-[[6-(6-Chloro-2-quinolyl)indol-1-yl]methyl]benzoic Acid (14f)
- Structure: Incorporates an indole-quinoline hybrid substituent .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: tert-butyl-containing benzoic acid derivatives (e.g., 5f) are synthesized efficiently (>90% yield) under mild conditions, suggesting feasibility for scaling this compound production .
- Biological Implications : Bulky substituents like tert-butyl may enhance binding to hydrophobic protein pockets, as seen in HIV-1 inhibitors (e.g., 14f, KI ~7 µM) . However, excessive hydrophobicity could reduce aqueous solubility, necessitating formulation optimization.
- Structural Insights : Crystallographic studies on analogs like 3-(azidomethyl)benzoic acid reveal polymorphism influenced by substituent flexibility , highlighting the need to evaluate the tert-butyl group’s impact on solid-state properties.
Biological Activity
3-[(4-Tert-butylphenoxy)methyl]benzoic acid is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 4-tert-butylphenoxy group, with the molecular formula and a molecular weight of approximately 284.35 g/mol. Its unique structure enhances solubility and biological activity compared to simpler benzoic acids.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in macrophage cells, suggesting its role as an anti-inflammatory agent.
- Enzyme Modulation : Studies have demonstrated that it can influence enzyme activity, particularly in the context of human H3 receptors (hH3R) and monoamine oxidase B (hMAO B). Compounds structurally related to this compound exhibited Ki values below 400 nM for hH3R and IC50 values below 50 nM for hMAO B inhibition.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its therapeutic potential by mitigating oxidative stress in biological systems.
Applications in Medicinal Chemistry
The compound has been investigated for various applications:
- Parkinson's Disease Research : A series of derivatives based on the structure of this compound have been designed as potential dual-target ligands for the treatment of Parkinson's disease. These compounds were evaluated for their affinity towards hH3R and inhibitory effects on hMAO B, indicating a promising avenue for therapeutic development.
- Analgesic Properties : The anti-inflammatory and analgesic properties suggest potential applications in pain management therapies. The modulation of signaling pathways involved in pain perception is an area of ongoing research.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits NO production in RAW264.7 macrophage cells | |
| Enzyme inhibition | Modulates hH3R and hMAO B activity with significant Ki and IC50 values | |
| Antioxidant | Potential to reduce oxidative stress |
Notable Research Findings
- Study on Inflammatory Response : A study demonstrated that compounds similar to this compound significantly reduced NO production in LPS-induced RAW264.7 macrophage cells, highlighting its anti-inflammatory potential.
- Parkinson’s Disease Ligands : Research focused on designing dual-target ligands based on this compound showed promising results with good affinities for hH3R, indicating potential applications in treating neurodegenerative diseases like Parkinson's.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Tert-butylphenoxy)methyl]benzoic acid, and how can reaction purity be optimized?
- Methodology : Utilize coupling reactions such as Suzuki-Miyaura cross-coupling to introduce the tert-butylphenoxy moiety to the benzoic acid scaffold. For example, describes similar syntheses involving trifluoromethoxy-substituted benzoic acids via nucleophilic aromatic substitution. Optimize purity using column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures. Monitor reaction progress with TLC (silica plates, UV visualization) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on chemical shifts for the tert-butyl group (~1.3 ppm for H) and aromatic protons (6.5–8.0 ppm).
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA).
- Mass Spectrometry : Validate molecular weight via ESI-MS in negative ion mode (expected [M-H] signal) .
Q. How can researchers screen this compound for biological activity in antimicrobial or anti-inflammatory assays?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and E. coli. Prepare stock solutions in DMSO (≤1% final concentration) and measure MIC values.
- Anti-inflammatory Assays : Evaluate COX-2 inhibition via ELISA kits, comparing activity to ibuprofen as a positive control. Ensure dose-response curves are generated for IC determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodology : Synthesize analogs with variations in the tert-butyl group (e.g., isopropyl, cyclohexyl) or benzoic acid substituents. Test these in parallel biological assays (e.g., MIC, IC) and correlate substituent properties (e.g., hydrophobicity, steric bulk) with activity. Computational tools like molecular docking (AutoDock Vina) can predict binding modes to targets such as mycolic acid methyltransferases (relevant in tuberculosis research) .
Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting MIC values)?
- Methodology :
- Reproducibility Checks : Re-test under standardized conditions (pH, temperature, inoculum size).
- Impurity Analysis : Use HPLC-MS to rule out side products or degradation.
- Synergy Studies : Investigate combinatorial effects with known antibiotics (e.g., rifampicin) to identify potentiation or antagonism .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, permeability (Caco-2 model), and cytochrome P450 interactions.
- Molecular Dynamics Simulations : Simulate membrane penetration using GROMACS, focusing on the tert-butylphenoxy group’s lipid affinity .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodology :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Analyze degradation via HPLC.
- Plasma Stability : Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify intact compound .
Q. What strategies are recommended for designing derivatives with improved blood-brain barrier (BBB) penetration?
- Methodology :
- LogP Optimization : Aim for a calculated LogP (clogP) of 2–3 using substituents like fluorine or methyl groups.
- P-glycoprotein Efflux Inhibition : Introduce hydrogen bond donors/acceptors to reduce efflux (e.g., morpholine or piperazine moieties) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
